5-Bromo-3-(trifluoromethyl)pyridazine
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Overview
Description
5-Bromo-3-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H2BrF3N2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of bromine and trifluoromethyl groups in the compound makes it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)pyridazine can be achieved through several methods. One common approach involves the bromination of 3-(trifluoromethyl)pyridazine using bromine or a brominating agent under controlled conditions . Another method includes the use of 3-(trifluoromethyl)pyridazine as a starting material, which undergoes a substitution reaction with a brominating reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)pyridazine involves its interaction with molecular targets and pathways. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to specific enzymes and receptors . The compound can inhibit or activate certain biological pathways, leading to its desired effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-(trifluoromethyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and makes it a versatile intermediate in various synthetic applications.
Properties
CAS No. |
2825007-92-7 |
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Molecular Formula |
C5H2BrF3N2 |
Molecular Weight |
226.98 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C5H2BrF3N2/c6-3-1-4(5(7,8)9)11-10-2-3/h1-2H |
InChI Key |
AWISUNGLQUODEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1C(F)(F)F)Br |
Origin of Product |
United States |
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